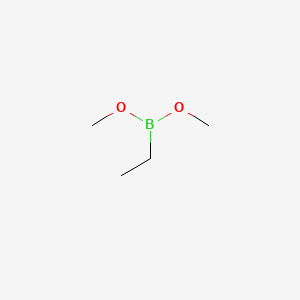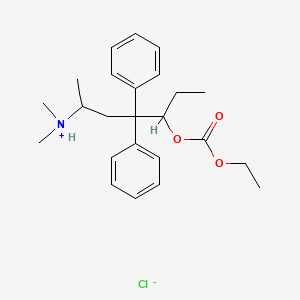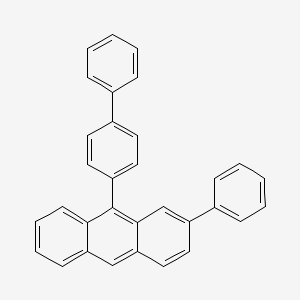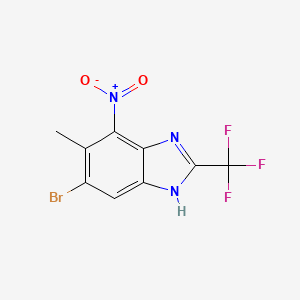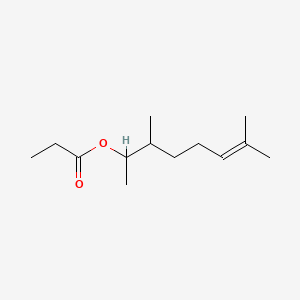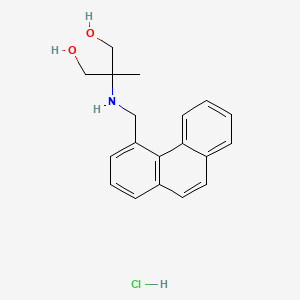
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes a phenanthrene moiety
Preparation Methods
The synthesis of 1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the phenanthrene derivative, followed by the introduction of the amino group and subsequent reactions to form the final product. The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparison with Similar Compounds
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride can be compared with other similar compounds that contain phenanthrene or amino groups. Some similar compounds include:
- 1,3-Propanediol, 2-methyl-2-((4-phenylmethyl)amino)-, hydrochloride
- 1,3-Propanediol, 2-methyl-2-((4-naphthylmethyl)amino)-, hydrochloride These compounds share structural similarities but may differ in their chemical properties and applications. The unique combination of the phenanthrene moiety and the amino group in this compound contributes to its distinct characteristics and potential uses .
Properties
CAS No. |
96403-62-2 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-methyl-2-(phenanthren-4-ylmethylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-19(12-21,13-22)20-11-16-7-4-6-15-10-9-14-5-2-3-8-17(14)18(15)16;/h2-10,20-22H,11-13H2,1H3;1H |
InChI Key |
SUYHJKLCKAJWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=CC2=C1C3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


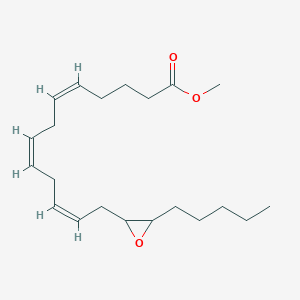

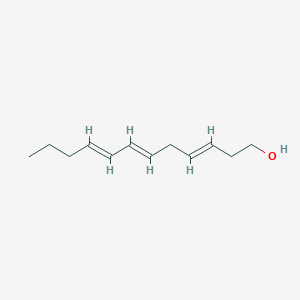

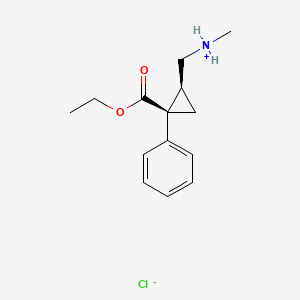
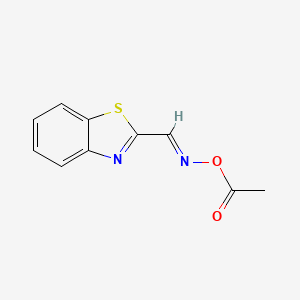
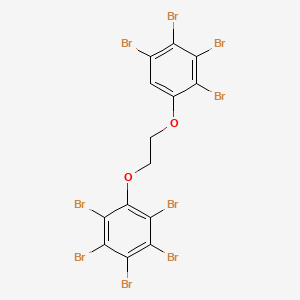
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
